Cas no 1262523-37-4 ((4S)-4-Fluoroglutamine)

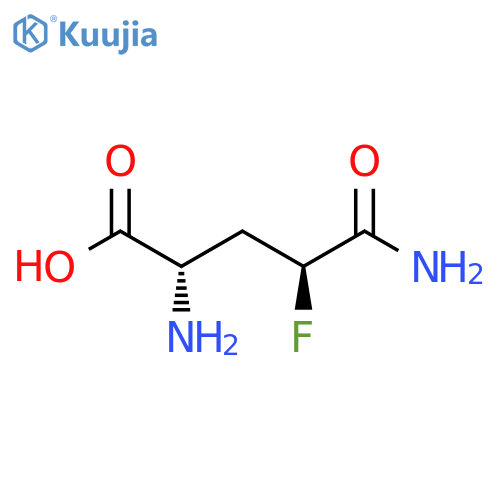

(4S)-4-Fluoroglutamine structure

商品名:(4S)-4-Fluoroglutamine

(4S)-4-Fluoroglutamine 化学的及び物理的性質

名前と識別子

-

- (4S)-4-Fluoroglutamine

- (2S,4S)-2,5-diamino-4-fluoro-5-oxopentanoic acid

- 238418-69-4

- (2S,4S)-2-AMINO-4-CARBAMOYL-4-FLUOROBUTANOIC ACID

- SCHEMBL3813048

- MFCD00153165

- 1262523-37-4

- EN300-4251827

- DL-threo-4-Fluoroglutamine

-

- インチ: 1S/C5H9FN2O3/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3-/m0/s1

- InChIKey: PGEYFCBAWGQSGT-HRFVKAFMSA-N

- ほほえんだ: F[C@H](C(N)=O)C[C@@H](C(=O)O)N

計算された属性

- せいみつぶんしりょう: 164.05972032g/mol

- どういたいしつりょう: 164.05972032g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 4

- 複雑さ: 173

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -3.7

- トポロジー分子極性表面積: 106Ų

(4S)-4-Fluoroglutamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-4251827-10.0g |

(2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid |

1262523-37-4 | 95.0% | 10.0g |

$11805.0 | 2025-03-15 | |

| Enamine | EN300-4251827-0.05g |

(2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid |

1262523-37-4 | 95.0% | 0.05g |

$2306.0 | 2025-03-15 | |

| Enamine | EN300-4251827-1.0g |

(2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid |

1262523-37-4 | 95.0% | 1.0g |

$2745.0 | 2025-03-15 | |

| Enamine | EN300-4251827-5.0g |

(2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid |

1262523-37-4 | 95.0% | 5.0g |

$7961.0 | 2025-03-15 | |

| Enamine | EN300-4251827-0.1g |

(2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid |

1262523-37-4 | 95.0% | 0.1g |

$2415.0 | 2025-03-15 | |

| Enamine | EN300-4251827-0.5g |

(2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid |

1262523-37-4 | 95.0% | 0.5g |

$2635.0 | 2025-03-15 | |

| Enamine | EN300-4251827-0.25g |

(2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid |

1262523-37-4 | 95.0% | 0.25g |

$2525.0 | 2025-03-15 | |

| Enamine | EN300-4251827-2.5g |

(2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid |

1262523-37-4 | 95.0% | 2.5g |

$5380.0 | 2025-03-15 |

(4S)-4-Fluoroglutamine 関連文献

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

1262523-37-4 ((4S)-4-Fluoroglutamine) 関連製品

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量